molecular formula C19H24N2O4 B2372308 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide CAS No. 1234791-34-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

Cat. No.: B2372308
CAS No.: 1234791-34-4
M. Wt: 344.411
InChI Key: MLHVQTVRHVGZRV-UHFFFAOYSA-N
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Description

This compound is a piperidine-based acetamide derivative characterized by a benzofuran-2-carbonyl group attached to the piperidine ring. The piperidin-4-ylmethyl moiety is further substituted with a 2-ethoxyacetamide chain.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVQTVRHVGZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Formation of Piperidin-4-ylmethylamine: Piperidine is reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.

    Coupling Reaction: Benzofuran-2-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)amine.

    Ethoxyacetamide Formation: The intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the benzofuran ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a tool compound to study various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the binding site, while the piperidine ring provides additional binding interactions. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with piperidine-linked acetamides, particularly fentanyl analogs and other derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (if available) Pharmacological Notes (from evidence)
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide (Target) Benzofuran-2-carbonyl, ethoxyacetamide Not explicitly provided No direct data; structural analysis suggests CNS potential.
Methoxyacetyl fentanyl () 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Likely C₂₅H₃₁N₂O₂ Opioid agonist; high affinity for μ-opioid receptors .
N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (, Entry 351) 2-fluorophenyl, phenethyl-piperidine, methoxyacetamide Likely C₂₃H₂₈FN₂O₂ Structural analog of fentanyl; likely opioid activity .
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide () 4-methoxybenzamide, methylpiperidine-ethyl chain C₂₄H₃₁N₂O₂ No pharmacological data; benzamide vs. acetamide core .
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide (, Entry 350) Cyclopentanecarboxamide, phenethyl-piperidine Likely C₂₆H₃₂N₂O Cyclopentyl fentanyl analog; Schedule I controlled substance .

Key Observations:

Core Structure : The target compound replaces the phenethyl group common in fentanyl analogs (e.g., methoxyacetyl fentanyl) with a benzofuran-2-carbonyl moiety. This substitution may enhance aromatic interactions or alter metabolic pathways compared to phenyl-based analogs .

Acetamide vs.

Benzofuran vs. Phenyl Groups : The benzofuran ring (fused benzene and furan) provides greater rigidity and electronic effects compared to simple phenyl or fluorophenyl groups in analogs like ocfentanil . This could influence receptor binding or stability.

Pharmacological Implications: While fentanyl analogs primarily target μ-opioid receptors, the benzofuran moiety in the target compound may shift activity toward non-opioid targets (e.g., enzymes or serotonin receptors), though this is speculative without direct data.

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, drawing on diverse sources of information.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with an ethoxyacetamide functional group. Its molecular formula is C23H28N2O4C_{23}H_{28}N_{2}O_{4}, and it has a molecular weight of approximately 396.48 g/mol . The structural complexity of this compound suggests a potential for diverse interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This antimicrobial property positions it as a candidate for further research in the development of new therapeutic agents against infections caused by resistant pathogens.

Enzyme Inhibition

The compound has been noted for its ability to act as an enzyme inhibitor . Specifically, it may inhibit pathways involved in diseases such as cancer and neurodegenerative disorders. The structural characteristics allow it to effectively interact with specific enzymes, which could be leveraged in pharmacological applications.

The precise mechanism of action for this compound remains under investigation. However, initial findings suggest that it may interact with various biological systems, potentially modulating enzyme activities through competitive or non-competitive inhibition. Understanding these interactions is crucial for elucidating its therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzofuran-2-carbonyl Chloride : Benzofuran is reacted with thionyl chloride.
  • Formation of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide.
  • Coupling Reaction : The benzofuran derivative is coupled with piperidin-4-ylmethylamine.
  • Ethoxyacetamide Formation : The intermediate is reacted with ethyl chloroacetate in the presence of a base .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the compound's interaction with specific enzymes implicated in cancer progression. The findings suggested that the compound could inhibit the activity of these enzymes, leading to reduced cell proliferation in vitro.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
N-(1-(benzofuran-pyridinylmethyl)piperidin-4-yl)Incorporates pyridine instead of benzenePotential for different biological activity
N-(1-(benzofuran-pyrimidinylmethyl)piperidin)Contains a pyrimidine structureVariations in biological activity observed
N-(1-(benzofuran-methyl)piperidin)Lacks carbonyl linkageReduced potency compared to the target compound

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